molecular formula C26H27N3O4 B13363479 Benzyl 4-(4-(((benzyloxy)carbonyl)amino)phenyl)piperazine-1-carboxylate

Benzyl 4-(4-(((benzyloxy)carbonyl)amino)phenyl)piperazine-1-carboxylate

Cat. No.: B13363479
M. Wt: 445.5 g/mol
InChI Key: ULXSDNRELYDDRB-UHFFFAOYSA-N
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Description

Benzyl 4-(4-(((benzyloxy)carbonyl)amino)phenyl)piperazine-1-carboxylate is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group, a benzyloxycarbonyl group, and a piperazine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and has shown potential in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(4-(((benzyloxy)carbonyl)amino)phenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also minimizes the risk of contamination and ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(4-(((benzyloxy)carbonyl)amino)phenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Benzyl 4-(4-(((benzyloxy)carbonyl)amino)phenyl)piperazine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-(4-(((benzyloxy)carbonyl)amino)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Benzyl 4-(4-(((benzyloxy)carbonyl)amino)phenyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of various pharmaceuticals and research compounds .

Properties

Molecular Formula

C26H27N3O4

Molecular Weight

445.5 g/mol

IUPAC Name

benzyl 4-[4-(phenylmethoxycarbonylamino)phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C26H27N3O4/c30-25(32-19-21-7-3-1-4-8-21)27-23-11-13-24(14-12-23)28-15-17-29(18-16-28)26(31)33-20-22-9-5-2-6-10-22/h1-14H,15-20H2,(H,27,30)

InChI Key

ULXSDNRELYDDRB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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